molecular formula C8H11Cl2N3 B567694 N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine CAS No. 1289385-44-9

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine

Cat. No.: B567694
CAS No.: 1289385-44-9
M. Wt: 220.097
InChI Key: KDCAVQIQICQJFJ-UHFFFAOYSA-N
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Description

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyrimidine ring, a methyl group at position 4, and an isopropylamine group attached to the methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine typically involves the reaction of 2,6-dichloropyrimidine with isopropylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining the temperature between 0°C to 25°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichloro-pyrimidin-4-yl)-dimethyl-amine
  • (2,6-Dichloro-pyrimidin-4-yl)-acetic acid methyl ester
  • (2,6-Dichloro-pyrimidin-4-yl)-methyl-amino-acetic acid

Uniqueness

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAVQIQICQJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693766
Record name N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-44-9
Record name 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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